molecular formula C17H33NO2 B14086154 Morpholine, 4-tridecanoyl- CAS No. 101831-42-9

Morpholine, 4-tridecanoyl-

Cat. No.: B14086154
CAS No.: 101831-42-9
M. Wt: 283.4 g/mol
InChI Key: LEHHXQAJLHGVBZ-UHFFFAOYSA-N
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Description

1-Tridecanone, 1-(4-morpholinyl)- is an organic compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol . This compound is characterized by the presence of a morpholine ring attached to a tridecanone backbone, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-Tridecanone, 1-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the reaction of tridecanoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of tridecanone with morpholine under acidic conditions .

Chemical Reactions Analysis

1-Tridecanone, 1-(4-morpholinyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted morpholine derivatives.

Scientific Research Applications

1-Tridecanone, 1-(4-morpholinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tridecanone, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This compound can also interact with cellular membranes, altering their fluidity and permeability, which can affect cellular processes such as signal transduction and ion transport .

Comparison with Similar Compounds

1-Tridecanone, 1-(4-morpholinyl)- can be compared with other similar compounds such as:

The uniqueness of 1-Tridecanone, 1-(4-morpholinyl)- lies in its combination of a long aliphatic chain with a morpholine ring, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.

Biological Activity

Morpholine, 4-tridecanoyl- is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Morpholine is a cyclic amine with a six-membered ring containing one nitrogen atom. The 4-tridecanoyl substitution introduces a long-chain fatty acid moiety, which may influence its biological interactions and solubility properties. The structural formula can be represented as follows:

C13H25NO\text{C}_{13}\text{H}_{25}\text{N}\text{O}

1. Antifungal Activity

Research indicates that morpholine derivatives exhibit antifungal properties by inhibiting sterol biosynthesis in fungal pathogens. A study demonstrated that compounds similar to morpholine, including those with tridecanoyl substitutions, showed significant inhibition against various fungal species.

Treatment Pathogen Disease Reduction (%) Severity Index (%)
WDG (B. subtilis) + F. oxysporumF. oxysporum4843.3
WDG (T. harzianum) + F. oxysporumF. oxysporum4248.3
Talc formulation (B. subtilis) + F. oxysporumF. oxysporum4446.7
Talc formulation (T. harzianum) + F. oxysporumF. oxysporum4050

This table illustrates the effectiveness of different formulations containing morpholine derivatives against the pathogen Fusarium oxysporum .

2. Enzymatic Activity

The enzymatic activity of morpholine derivatives has been studied extensively, particularly in relation to their role in biocontrol mechanisms against phytopathogens. For instance, Trichoderma harzianum exhibited high chitinase activity, which is vital for degrading fungal cell walls.

Incubation Days Chitinase Activity (U ml⁻¹ min⁻¹)
Day 133.69
Day 5154.23
Day 1012.47

The data indicates that chitinase activity peaks at day five before declining, suggesting a dynamic response to the presence of pathogens .

Study on Antimicrobial Efficacy

In a pharmacological study, morpholine derivatives were evaluated for their antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. The most active compound showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, indicating potent antibacterial properties.

  • Compound : Morpholine derivative with trifluoromethoxy group
  • MIC against Pseudomonas aeruginosa : 125 µg/mL
  • Comparison : This value was significantly lower than that of the reference drug chloramphenicol .

Toxicological Assessment

Toxicological studies have also been conducted to assess the safety profile of morpholine derivatives. The IC₅₀ values against NIH/3T3 cells were found to be relatively high (316 µM), suggesting low toxicity at effective concentrations.

  • IC₅₀ values :
    • Compound A: 316 µM
    • Compound B: 100 µM

These findings indicate that while these compounds are effective against their targets, they exhibit minimal toxicity towards mammalian cells .

Properties

CAS No.

101831-42-9

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-morpholin-4-yltridecan-1-one

InChI

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3

InChI Key

LEHHXQAJLHGVBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

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